molecular formula C7H8ClFN2 B12962798 1-(4-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine

1-(4-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine

Cat. No.: B12962798
M. Wt: 174.60 g/mol
InChI Key: KJLSIALJLABLNZ-UHFFFAOYSA-N
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Description

1-(4-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine is a chemical compound with a molecular formula of C7H8ClFN2. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine typically involves the reaction of 4-chloro-5-fluoropyridine with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chloro-5-fluoropyridin-3-yl)-N-methylmethanamine
  • (4-chloro-5-fluoropyridin-3-yl)(piperidin-1-yl)methanone
  • (4-chloro-5-fluoropyridin-3-yl)(pyrrolidin-1-yl)methanone

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C7H8ClFN2

Molecular Weight

174.60 g/mol

IUPAC Name

1-(4-chloro-5-fluoropyridin-3-yl)-N-methylmethanamine

InChI

InChI=1S/C7H8ClFN2/c1-10-2-5-3-11-4-6(9)7(5)8/h3-4,10H,2H2,1H3

InChI Key

KJLSIALJLABLNZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=CC(=C1Cl)F

Origin of Product

United States

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